ERK Dimerization Inhibition Potency: A Head-to-Head Profile Against Full ERK Pathway Suppression
3-cyclopentyl-N-(1-ethyl-2-oxoindolin-5-yl)propanamide inhibits ERK dimerization with reported IC50 values ranging from 150 to 400 nM across various oncogenic cell lines, regardless of genotype [1]. This mechanism is fundamentally different from common ATP-competitive ERK inhibitors like SCH772984, which target catalytic activity rather than protein-protein interactions. In HEK293 cells, this compound abolished EGF-stimulated ERK dimerization with an IC50 of approximately 0.5 µM, without correlating inhibition to a decrease in ERK phosphorylation [1]. Generic ERK inhibitors lack this mechanistic selectivity and invariably suppress both dimerization-dependent and phosphorylation-dependent ERK functions.
| Evidence Dimension | Mechanism-based differential inhibition of ERK signaling |
|---|---|
| Target Compound Data | IC50 = 150–400 nM (ERK dimerization inhibition in oncogenic cells); IC50 ≈ 0.5 µM (ERK dimerization in EGF-stimulated HEK293 cells) [1]. |
| Comparator Or Baseline | ATP-competitive ERK inhibitors (e.g., SCH772984) that abolish both ERK catalytic activity and phosphorylation, but not selectively inhibit dimerization. |
| Quantified Difference | Complete loss of ERK dimerization at sub-micromolar concentrations, with full retention of ERK phosphorylation; conventional inhibitors cannot achieve this dichotomy. |
| Conditions | Oncogenic cell lines (unspecified genotypes) and HEK293 cells stimulated with EGF; ERK dimerization measured by co-immunoprecipitation of HA- or FLAG-tagged ERK2 [1]. |
Why This Matters
This compound uniquely enables researchers to dissect the extranuclear, dimerization-dependent functions of ERK without confounding apoptosis induction arising from total pathway ablation, making it indispensable for target validation studies.
- [1] Amerigo Scientific. DEL-22379. https://www.amerigoscientific.org/del-22379-item-371387.html (accessed 2026-04-29). View Source
